E738 is classified as a small molecule inhibitor. It has been studied for its biochemical properties and effects on cellular signaling pathways. The compound is derived from synthetic methodologies aimed at enhancing its bioactivity and specificity against TGFβ and BMP pathways, which are often implicated in various pathological conditions, including cancer and fibrosis .
The synthesis of E738 involves a series of chemical reactions designed to construct its complex molecular framework. While specific proprietary methods may not be publicly disclosed, general synthetic approaches for similar compounds typically include:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to monitor the progress of the synthesis and confirm the structure of E738.
E738 possesses a complex molecular structure characterized by specific functional groups that facilitate its inhibitory action on TGFβ and BMP pathways. The precise molecular formula and structure details are critical for understanding its interaction with biological targets.
While specific structural data may vary across sources, E738's structure typically includes:
E738 primarily acts through inhibition of signaling pathways rather than undergoing traditional chemical reactions. Its mechanism involves binding to target proteins, thereby preventing their activation by ligands such as TGFβ.
The interactions can be characterized using techniques like:
E738 exerts its biological effects by inhibiting the phosphorylation of R-Smad proteins, which are essential mediators in TGFβ/BMP signaling. By promoting their degradation through the ubiquitin-proteasome pathway, E738 effectively reduces the signaling output from these pathways.
Research indicates that E738 can enhance the activity of other signaling molecules like p38 Mitogen-Activated Protein Kinase (MAPK) and Jun N-terminal Kinase (JNK), suggesting a multifaceted role in cellular signaling .
E738's physical properties include:
Key chemical properties may include:
Relevant analyses often involve determining these properties through standard laboratory methods.
E738 has several scientific uses primarily in biomedical research:
E738, formally designated Prefoldin Subunit 5 (PFDN5) and historically termed c-Myc Modulator 1 (MM-1), is a 19.5 kDa protein encoded by the PFDN5 gene in humans. It consists of 174 amino acids and belongs to the evolutionarily conserved prefoldin chaperone family. Structurally, PFDN5 is an α-class prefoldin subunit characterized by two β-hairpin loops connecting coiled-coil domains, which enable its integration into the heterohexameric prefoldin complex (PFDN1–6) [2] [10]. This complex adopts a "jellyfish-like" architecture, where PFDN5’s hydrophobic tentacle tips bind and stabilize nascent polypeptides, notably cytoskeletal proteins like actin and tubulin, facilitating their transfer to the chaperonin CCT/TriC for final folding [4] [10]. Beyond its chaperone role, PFDN5 contains distinct functional domains that mediate interactions with transcriptional regulators, most notably the oncoprotein c-Myc [9].
Table 1: Molecular Characteristics of Human PFDN5 (E738)
Property | Detail |
---|---|
Gene Name | PFDN5 |
Protein Aliases | MM-1, Myc modulator 1, c-Myc-binding protein |
Molecular Weight | 19.5 kDa |
Amino Acid Length | 174 residues |
Structural Class | Prefoldin α-subunit |
Key Domains | Coiled-coil domains with β-hairpin loops; c-Myc binding interface |
Post-Translational Modifications | Phosphorylation sites identified (e.g., Ser110) [9] |
Solubility | Requires chaperone complex stability; prone to aggregation when isolated |
PFDN5 exhibits remarkable sequence and functional conservation across eukaryotes, highlighting its essential role in cellular homeostasis. In Homo sapiens, Mus musculus, and Rattus norvegicus, the PFDN5 amino acid sequence identity exceeds 95%, with near-identical tertiary structures [6] [10]. This conservation extends to yeast (Saccharomyces cerevisiae), where its ortholog Gim5 (GimC complex subunit 5) shares 58% sequence similarity and analogous roles in cytoskeletal protein folding [4]. Archaeal prefoldins, though simpler (α2β4 hexamers), are considered evolutionary precursors, utilizing similar hydrophobic binding mechanisms for substrate capture [4].
Notably, residues critical for chaperone function (e.g., Leu110 in humans) are invariant across species. Substitution experiments (e.g., Leu110→Arg) disrupt actin binding and filopodia formation, underscoring the structural necessity of conserved motifs [9]. Genomic analyses reveal that PFDN5 resides in highly conserved topological network motifs—interconnected protein clusters that evolve under strong purifying selection due to their roles in essential processes like protein folding and complex assembly [3] [6].
Table 2: Evolutionary Conservation of PFDN5 Orthologs
Species | Ortholog Name | Sequence Identity vs. Human (%) | Key Functions |
---|---|---|---|
Homo sapiens | PFDN5/MM1 | 100 | Chaperone; c-Myc repression |
Mus musculus | Pfdn5 | 98 | Neuronal development; tumor suppression |
Rattus norvegicus | Pfdn5 | 97 | Cytoskeletal assembly |
Saccharomyces cerevisiae | Gim5 | 58 | Tubulin/actin folding |
Archaeoglobus fulgidus | PFDα | 32 | General substrate stabilization |
The journey to characterize PFDN5 began with two parallel discoveries:
Key advancements include:
Table 3: Historical Milestones in PFDN5 Research
Year | Milestone | Significance |
---|---|---|
1998 | Prefoldin complex isolated from bovine testes | Identified as chaperone for nascent actin |
1998 | MM1 discovered as c-Myc interactor | Revealed transcriptional regulatory function |
2003 | Yeast GimC complex linked to prefoldin | Unified chaperone and cytoskeletal assembly roles |
2011 | Pfdn5−/− mice show neurodegeneration | Established neuroprotective role |
2020 | PFDN5 promotes filopodia in cancer cells | Defined mechanism in cell migration/metastasis |
2025 | Dual oncogenic/tumor-suppressor roles confirmed | Context-dependent functions in tumor microenvironments |
The evolutionary conservation of PFDN5’s functional motifs—particularly those interfacing with chaperonins or transcription factors—underscores its dual role as a folding chaperone and signaling modulator. This duality positions it uniquely at the intersection of protein homeostasis and disease pathogenesis [6] [10].
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